molecular formula C8H11N3O3 B1363288 (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid CAS No. 75983-68-5

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B1363288
CAS No.: 75983-68-5
M. Wt: 197.19 g/mol
InChI Key: KBOJOGQFRVVWBH-SSDOTTSWSA-N
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Description

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid is a compound that belongs to the class of imidazole-containing amino acids It is structurally related to histidine, an essential amino acid, and features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid typically involves the acylation of histidine. One common method is the reaction of histidine with acetic anhydride under mild conditions to form the acetamido derivative. The reaction is usually carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis or fermentation processes. These methods can offer higher yields and purity compared to traditional chemical synthesis. Enzymatic synthesis, for example, can utilize specific enzymes to catalyze the acylation of histidine, while fermentation processes can employ genetically engineered microorganisms to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in enzyme catalysis and as a ligand in metalloproteins.

    Medicine: It has potential therapeutic applications due to its structural similarity to histidine, which is involved in various metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An essential amino acid with a similar imidazole ring structure.

    Imidazolepropionic acid: A metabolite of histidine with a similar imidazole ring but different side chain.

    Imidazoleacetic acid: Another imidazole-containing compound with a different functional group.

Uniqueness

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid is unique due to its acetamido group, which imparts distinct chemical properties and reactivity compared to other imidazole-containing compounds. This structural feature allows for specific interactions with biological targets and can influence the compound’s pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOJOGQFRVVWBH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75983-68-5
Record name N-Acetylhistidine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075983685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYLHISTIDINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1P9F670T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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